

An In-depth Technical Guide to 2-Chloro-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-4-hydroxybenzaldehyde

Cat. No.: B147074

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **2-Chloro-4-hydroxybenzaldehyde**, a substituted aromatic aldehyde with applications as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] This document is intended for researchers and professionals in drug development and other scientific fields who are interested in the technical details and potential applications of this compound.

Core Properties and Data

2-Chloro-4-hydroxybenzaldehyde, with the CAS number 56962-11-9, is a solid at room temperature.[3] Its chemical structure consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a formyl (aldehyde) group.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **2-Chloro-4-hydroxybenzaldehyde** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	56962-11-9	[2][3]
Molecular Formula	C ₇ H ₅ ClO ₂	[2][3]
Molecular Weight	156.57 g/mol	[2]
Appearance	White to light yellow powder/crystal	[4]
Melting Point	145-147 °C	
Boiling Point (Predicted)	272.5 ± 20.0 °C	[3]
Density (Predicted)	1.404 ± 0.06 g/cm ³	[3]
pKa (Predicted)	6.81 ± 0.18	[3]
Solubility	Soluble in organic solvents.	[1][3]
Purity (Typical)	>98.0% (GC)	[4]

Synthesis and Experimental Protocols

2-Chloro-4-hydroxybenzaldehyde is primarily used in chemical synthesis. A general procedure for its synthesis involves the reaction of 3-chlorophenol with trichloromethane in the presence of a base.

Experimental Protocol: Synthesis from 3-Chlorophenol

This protocol describes a common method for the laboratory synthesis of **2-Chloro-4-hydroxybenzaldehyde**.

Materials:

- 3-Chlorophenol
- Trichloromethane
- Calcium hydroxide

- Sodium carbonate
- Water
- Dioxane
- Silica gel for column chromatography
- Solvents for chromatography (e.g., carbon tetrachloride, chloroform, ethyl acetate)
- Anhydrous sodium sulfate

Procedure:

- Suspend 3-chlorophenol (0.380 mol), calcium hydroxide (122.0 g), and sodium carbonate (139.4 g) in water (872 mL) in a suitable reaction vessel.
- Slowly add trichloromethane (0.760 mol) to the suspension over a period of 80 minutes.
- Reflux the reaction mixture for 3 hours with vigorous stirring.
- After the reaction is complete, cool the mixture in an ice bath.
- The organic layer is dried with anhydrous sodium sulfate and the solvent is evaporated under vacuum.
- The resulting residue is purified by silica gel column chromatography.
- Fractions containing the desired product are collected, combined, and the solvents are evaporated and co-evaporated with dioxane to yield **2-chloro-4-hydroxybenzaldehyde** as a white powder.^[1]

Potential Biological Activities and Signaling Pathways

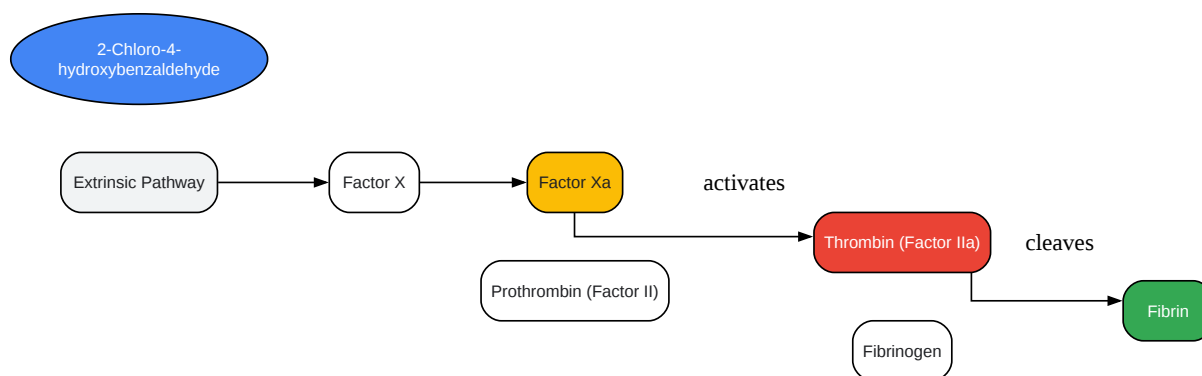
While primarily utilized as a chemical intermediate, preliminary information from chemical suppliers suggests that **2-Chloro-4-hydroxybenzaldehyde** may possess noteworthy biological activities, including the inhibition of serine proteases and interaction with the progesterone

receptor. It is important to note that these claims require further validation through peer-reviewed research.

Inhibition of Serine Proteases and the Coagulation Cascade

2-Chloro-4-hydroxybenzaldehyde has been described as a potent competitive inhibitor of serine proteases, including thrombin, which would give it an anticoagulant effect.[5] Serine proteases are a class of enzymes that play a crucial role in various physiological processes, including blood coagulation. The coagulation cascade is a series of enzymatic reactions, largely driven by serine proteases, that culminates in the formation of a fibrin clot. Inhibition of key serine proteases in this cascade, such as thrombin (Factor IIa) or Factor Xa, can prevent or reduce blood clotting.

Below is a simplified representation of the coagulation cascade and the potential point of inhibition by **2-Chloro-4-hydroxybenzaldehyde**.



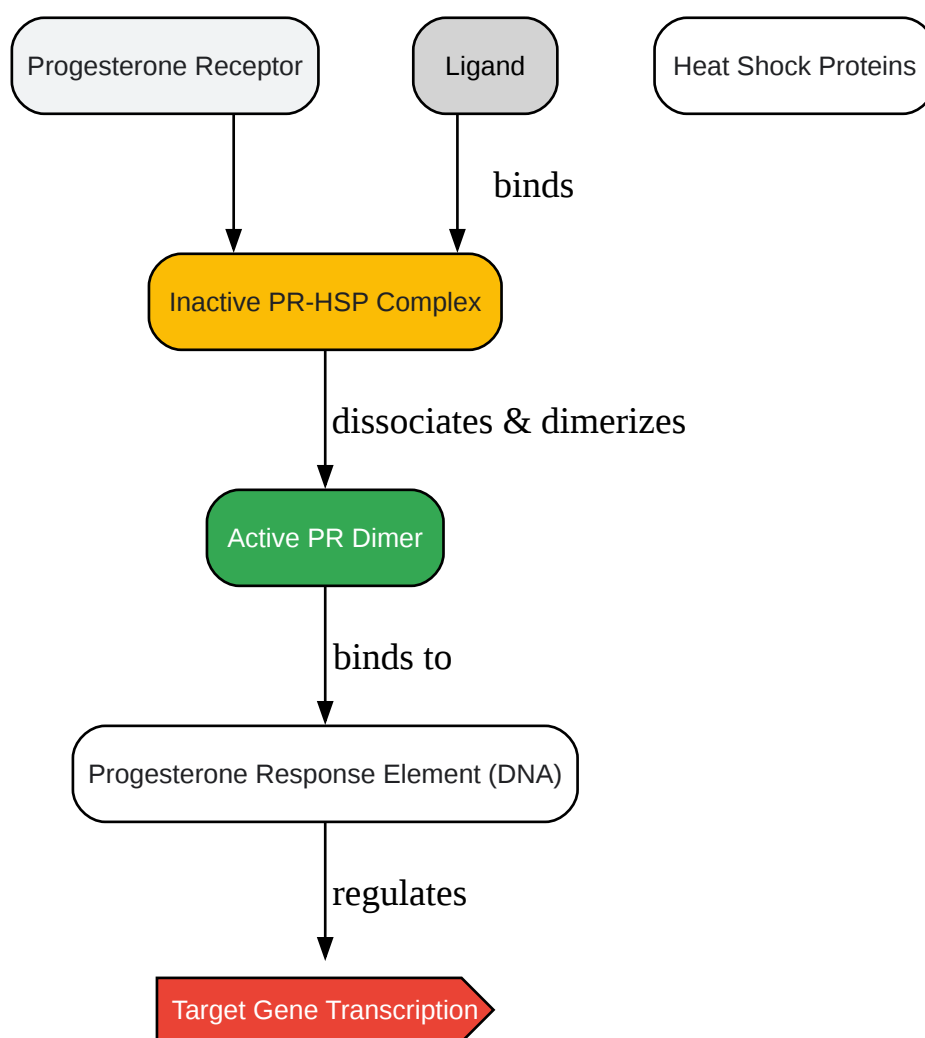
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Simplified Coagulation Cascade and Potential Inhibition

Progesterone Receptor Interaction

2-Chloro-4-hydroxybenzaldehyde is also reported to have a strong affinity for the progesterone receptor.[5] The progesterone receptor is a nuclear receptor that, upon binding to its ligand progesterone, regulates gene expression involved in the female reproductive cycle, pregnancy, and embryogenesis. Ligands that bind to the progesterone receptor can act as either agonists (mimicking the action of progesterone) or antagonists (blocking its action). The specific nature of the interaction of **2-Chloro-4-hydroxybenzaldehyde** with the progesterone receptor (agonist vs. antagonist) is not specified.

The following diagram illustrates the general mechanism of progesterone receptor activation and where an external ligand like **2-Chloro-4-hydroxybenzaldehyde** might interact.



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General Progesterone Receptor Signaling Pathway

Experimental Protocol: General Serine Protease Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of a compound against a serine protease, such as thrombin, using a chromogenic substrate.

Materials:

- Serine protease (e.g., thrombin) of known concentration
- Chromogenic substrate specific for the protease
- Assay buffer (e.g., Tris-HCl buffer at physiological pH)
- **2-Chloro-4-hydroxybenzaldehyde** (dissolved in a suitable solvent like DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a series of dilutions of **2-Chloro-4-hydroxybenzaldehyde** in the assay buffer.
- In a 96-well microplate, add a fixed amount of the serine protease to each well.
- Add the different concentrations of the inhibitor (**2-Chloro-4-hydroxybenzaldehyde**) to the wells. Include a control with no inhibitor.
- Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
- Initiate the reaction by adding the chromogenic substrate to each well.
- Immediately measure the absorbance at the appropriate wavelength using a microplate reader in kinetic mode for a set duration.
- The rate of the reaction is determined from the slope of the absorbance versus time plot.

- Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.
- The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Safety and Handling

2-Chloro-4-hydroxybenzaldehyde is classified as an irritant.[3] It is known to cause skin and eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It is also noted to be air-sensitive and should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[1]

Conclusion

2-Chloro-4-hydroxybenzaldehyde is a versatile chemical intermediate with established applications in various industries. The preliminary indications of its potential as a serine protease inhibitor and a ligand for the progesterone receptor suggest that it could be a valuable tool for researchers in drug discovery and chemical biology. Further in-depth studies are warranted to fully elucidate its biological activities and mechanisms of action. This guide provides a foundational resource for scientists and professionals to understand the key technical aspects of this compound.

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